Aluminum phosphate

Übersicht

Beschreibung

Aluminum Phosphate is a chemical compound with the empirical formula AlPO4 . It is commonly utilized in a variety of industrial, commercial, and domestic applications due to its unique properties . The compound occurs naturally as the mineral berlinite . Many synthetic forms of aluminum phosphate are known. They have framework structures similar to zeolites and some are used as catalysts, ion-exchangers or molecular sieves .

Synthesis Analysis

Aluminum phosphate can be synthesized through several methods, but the most common method involves the reaction of aluminum sulfate with phosphoric acid . First, aluminum sulfate [Al2(SO4)3] reacts with phosphoric acid (H3PO4) under controlled conditions. The resulting solution is then filtered to remove impurities .

Molecular Structure Analysis

The chemical formula AlPO4 denotes that each molecule consists of one aluminum atom (Al), one phosphorus atom (P), and four oxygen atoms (O) . The structure of aluminum phosphate is composed of AlO4 and PO4 tetrahedra, which are interconnected, forming a framework . Its anhydrous salt structure is much similar to several other minerals like quartz and has a trigonal crystal structure .

Chemical Reactions Analysis

Aluminum ions are precipitated by hydrogen phosphate ions as AlPO4 in neutral and acetic solutions . The precipitate is readily soluble in strong acids and bases . Aluminum phosphate reacts with Magnesium Chloride to form Magnesium Phosphate and Aluminium Trichloride .

Physical And Chemical Properties Analysis

Aluminum phosphate is an odorless, white crystalline solid . It has a molar mass of approximately 121.95 g/mol and its specific gravity is approximately 2.566 . This compound is insoluble in water but dissolves readily in acids to form a variety of potential products, depending on the particular acid in use .

Wissenschaftliche Forschungsanwendungen

Antacids

In the pharmaceutical industry, aluminum phosphate is used in some antacids to neutralize excess stomach acid . It helps in managing conditions like heartburn and gastroesophageal reflux disease (GERD) by reducing the acidity in the stomach.

Ceramics and Glass Manufacturing

Aluminum phosphate is employed as a flux in ceramics and glass manufacturing . It facilitates the melting process and improves the properties of the final product . It is also used as a binding agent in ceramic systems .

Catalysts in Petrochemical Industry

Aluminum phosphate plays a crucial role in the petrochemical industry, where it is used as a catalyst and catalyst carrier in several refining processes .

Insulating Materials

Due to its excellent heat resistance, aluminum phosphate is used in refractory materials and insulating compositions . It can withstand high temperatures without losing its physical properties, making it ideal for use in industries that require heat-resistant materials.

Coatings and Adhesives

Aluminum phosphate is often utilized in coatings, sealants, and adhesives due to its adhesion properties . It helps in enhancing the durability and longevity of these products.

Wirkmechanismus

Target of Action

Aluminum phosphate primarily targets the immune system when used as an adjuvant in vaccines . It interacts with antigen-presenting cells (APCs) and other immune cells, enhancing the immune response . In the context of pesticide use, aluminum phosphide (AlP), which yields phosphine gas upon contact with moisture, targets cellular oxygen utilization .

Mode of Action

Aluminum phosphate interacts with its targets through several mechanisms. As an adjuvant, it enhances immune response through a variety of molecular pathways . The proposed mechanisms include the depot effect, phagocytosis, activation of the pro-inflammatory signaling pathway NLRP3, and host cell DNA release . As a pesticide, phosphine gas produced by AlP inhibits cellular oxygen utilization .

Biochemical Pathways

Aluminum phosphate affects several biochemical pathways. In the immune response, it influences the activation of the NLRP3 inflammasome . In the context of AlP pesticide action, it disrupts cellular respiration by inhibiting oxygen utilization . In plants, aluminum has been shown to affect the high-affinity phosphate transporter PHO84 under low-phosphorus conditions .

Pharmacokinetics

It’s known that aluminum adjuvants can be released into the circulation after injection .

Result of Action

The primary result of aluminum phosphate’s action as an adjuvant is an enhanced immune response . This is achieved through the activation of various immune cells and the promotion of a stronger response to the antigen present in the vaccine . In the case of AlP pesticide, the result is the inhibition of cellular respiration, leading to cell death .

Action Environment

The action of aluminum phosphate can be influenced by environmental factors. For instance, the effectiveness of AlP as a pesticide is dependent on the presence of moisture, which triggers the release of phosphine gas . In the context of vaccines, the immune response can be influenced by various factors, including the individual’s health status and the presence of other adjuvants .

Safety and Hazards

Although aluminum phosphate is widely used, certain precautions must be taken when handling this substance due to its potential health effects . Some safety measures include always wearing appropriate protective clothing, including gloves and safety glasses, when handling aluminum phosphate . Ensuring adequate ventilation when working with this substance to prevent inhalation of dust particles .

Zukünftige Richtungen

Aluminum-containing adjuvants are by far the most widely used currently . It is worth mentioning that although aluminum-containing adjuvants have been commonly applied in vaccine production, their acting mechanism remains not completely clear . Thus, determining optimal formulation to develop effective and safe aluminium-containing adjuvants for different vaccines will become more substantiated .

Eigenschaften

IUPAC Name |

aluminum;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRRQNADMUWWFW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064839 | |

| Record name | Monoaluminum phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.953 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Aluminum phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |

| Record name | Aluminium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Aluminum Phosphate | |

CAS RN |

7784-30-7 | |

| Record name | Aluminum phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monoaluminum phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92V3S521O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

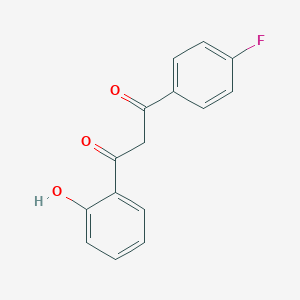

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

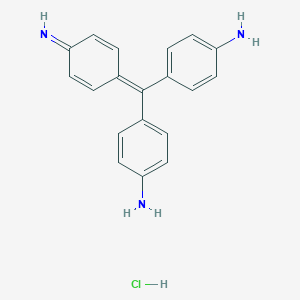

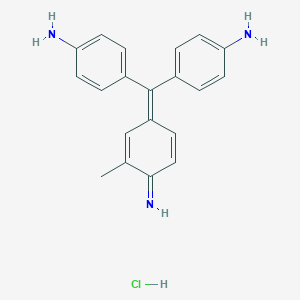

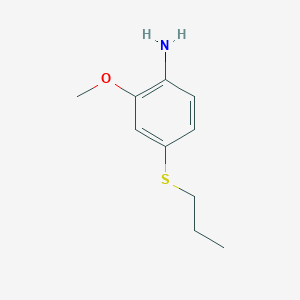

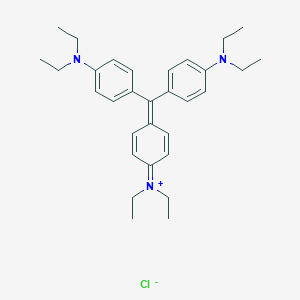

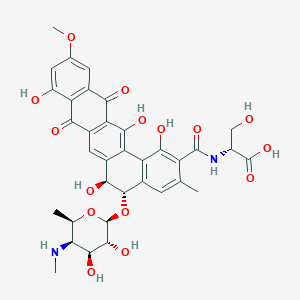

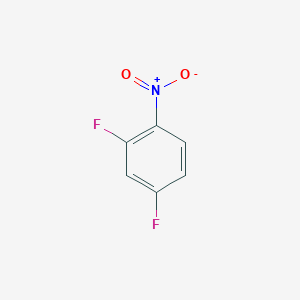

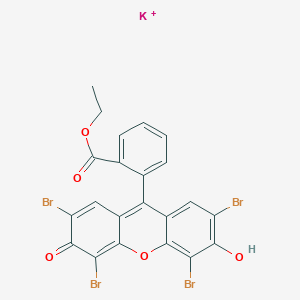

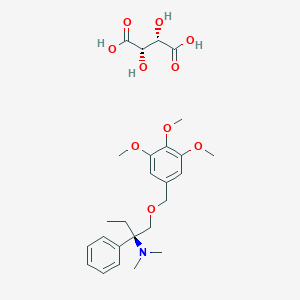

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)